molecular formula C11H10Cl2N4O B12634752 1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide

1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide

Cat. No.: B12634752
M. Wt: 285.13 g/mol
InChI Key: JPMVYRURDQLSSH-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The dichlorophenyl group attached to the triazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where the dichlorophenyl group can be replaced with other substituents using appropriate reagents and conditions.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: In industrial applications, it is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted. The molecular targets and pathways involved in its mechanism of action are currently under investigation in various research studies.

Comparison with Similar Compounds

1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: This compound shares a similar triazole ring structure but differs in the position of the chlorine atoms on the phenyl ring.

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a similar dichlorophenyl group but contains a urea moiety instead of a triazole ring.

    Propiconazole: A triazole fungicide with a similar triazole ring structure but different substituents on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H10Cl2N4O

Molecular Weight

285.13 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C11H10Cl2N4O/c1-6-10(11(14)18)15-16-17(6)5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H2,14,18)

InChI Key

JPMVYRURDQLSSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)N

Origin of Product

United States

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